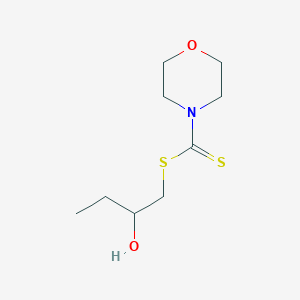
2-Hydroxybutyl morpholine-4-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxybutyl morpholine-4-carbodithioate is a chemical compound with the molecular formula C9H17NOS2 It is known for its unique structure, which includes a morpholine ring and a carbodithioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybutyl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide and an appropriate alkylating agent. One common method includes the following steps:
Reaction of Morpholine with Carbon Disulfide: Morpholine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form morpholine-4-carbodithioate.
Alkylation: The morpholine-4-carbodithioate is then alkylated with 2-chlorobutanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Reaction Vessels: Using large reactors to mix morpholine, carbon disulfide, and sodium hydroxide.
Controlled Alkylation: Carefully controlling the addition of 2-chlorobutanol to ensure complete reaction and minimize by-products.
Purification: Employing purification techniques such as distillation or crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxybutyl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
2-Hydroxybutyl morpholine-4-carbodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxybutyl morpholine-4-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the morpholine ring can interact with various biological pathways, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Sodium morpholine-4-carbodithioate: Similar structure but with a sodium ion instead of the hydroxybutyl group.
Morpholine-4-carbodithioate: Lacks the hydroxybutyl group, making it less versatile in certain applications.
Uniqueness
2-Hydroxybutyl morpholine-4-carbodithioate is unique due to the presence of both the morpholine ring and the hydroxybutyl group. This combination enhances its reactivity and allows for a broader range of applications compared to similar compounds.
Propiedades
Número CAS |
922164-89-4 |
|---|---|
Fórmula molecular |
C9H17NO2S2 |
Peso molecular |
235.4 g/mol |
Nombre IUPAC |
2-hydroxybutyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C9H17NO2S2/c1-2-8(11)7-14-9(13)10-3-5-12-6-4-10/h8,11H,2-7H2,1H3 |
Clave InChI |
OUQDYPBUGSXLAE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CSC(=S)N1CCOCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
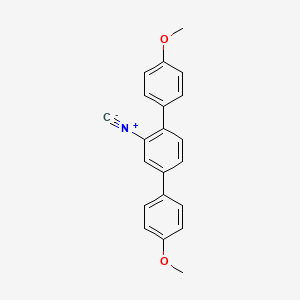
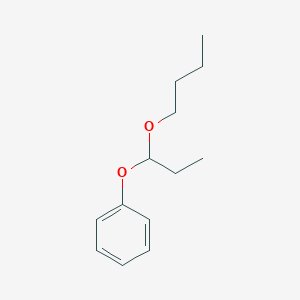
![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)
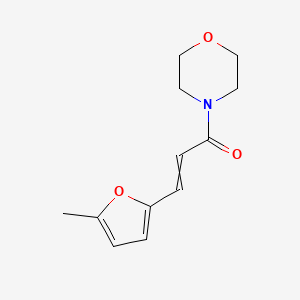
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
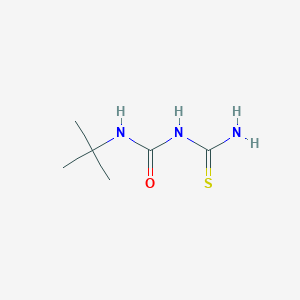
![4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B14180841.png)
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
![[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol](/img/structure/B14180854.png)
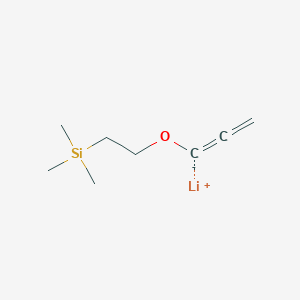
methanone](/img/structure/B14180864.png)
